L 750667

Vue d'ensemble

Description

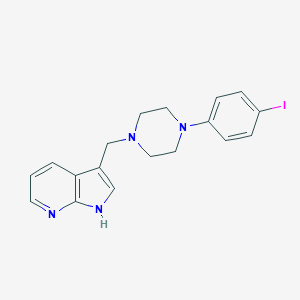

L-750,667 est un composé organique synthétique connu pour sa forte affinité et sa sélectivité envers les récepteurs D4 de la dopamine. Il s'agit d'un dérivé d'azaindole de nom chimique 3-[4-(4-Iodophényl)pipérazin-1-yl]méthyl-1H-pyrrolo[2,3-b]pyridine trichlorhydrate. Ce composé a été largement étudié pour ses propriétés pharmacologiques, en particulier son rôle d'antagoniste sélectif des récepteurs D4 de la dopamine .

Méthodes De Préparation

La synthèse de L-750,667 implique plusieurs étapes, en commençant par la préparation du noyau d'azaindole. La voie de synthèse comprend généralement :

Formation du noyau d'azaindole : Ceci est réalisé par une série de réactions de cyclisation.

Introduction du motif pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile.

Iodation : La dernière étape implique l'iodation du cycle phényle pour obtenir le composé souhaité.

Les méthodes de production industrielle de L-750,667 ne sont pas largement documentées, mais la synthèse en laboratoire fournit une base pour l'extrapolation du processus.

Analyse Des Réactions Chimiques

L-750,667 subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile et électrophile en raison de la présence des motifs pipérazine et azaindole.

Oxydation et réduction :

Formation de complexes : L-750,667 peut former des complexes avec des ions métalliques, ce qui peut être utile dans certaines applications analytiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants pour l'iodation et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de recherche scientifique

L-750,667 a plusieurs applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs D4 de la dopamine dans le cerveau, en particulier en relation avec les troubles psychiatriques et neurologiques.

Pharmacologie : L-750,667 sert de composé outil pour étudier les propriétés pharmacologiques des récepteurs D4 de la dopamine et leur implication dans la dépendance aux drogues et d'autres comportements.

Développement de médicaments : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs D4 de la dopamine pour le traitement de maladies telles que la schizophrénie et le trouble déficitaire de l'attention avec hyperactivité

5. Mécanisme d'action

L-750,667 exerce ses effets en se liant sélectivement aux récepteurs D4 de la dopamine, bloquant ainsi l'action de la dopamine à ces sites. Cette action antagoniste aide à élucider le rôle des récepteurs D4 dans divers processus physiologiques et pathologiques. Les cibles moléculaires comprennent les récepteurs D4 de la dopamine, et les voies impliquées sont principalement liées à la signalisation dopaminergique dans le cerveau .

Applications De Recherche Scientifique

L-750,667 has several scientific research applications:

Neuroscience: It is used to study the role of D4 dopamine receptors in the brain, particularly in relation to psychiatric and neurological disorders.

Pharmacology: L-750,667 serves as a tool compound to investigate the pharmacological properties of D4 dopamine receptors and their involvement in drug addiction and other behaviors.

Drug Development: The compound is used in the development of new therapeutic agents targeting D4 dopamine receptors for the treatment of conditions such as schizophrenia and attention deficit hyperactivity disorder

Mécanisme D'action

L-750,667 exerts its effects by selectively binding to D4 dopamine receptors, thereby blocking the action of dopamine at these sites. This antagonistic action helps in elucidating the role of D4 receptors in various physiological and pathological processes. The molecular targets include the D4 dopamine receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .

Comparaison Avec Des Composés Similaires

L-750,667 est unique en raison de sa haute sélectivité pour les récepteurs D4 de la dopamine par rapport aux autres sous-types de récepteurs de la dopamine tels que D2 et D3. Des composés similaires comprennent :

Sonepiprazole : Un autre antagoniste du récepteur D4 avec des propriétés pharmacologiques similaires.

Raclopride : Un antagoniste du récepteur D2/D3 avec une sélectivité moindre pour les récepteurs D4.

SCH-23390 : Un antagoniste sélectif du récepteur D1, soulignant la spécificité de L-750,667 pour les récepteurs D4

Activité Biologique

L-750667 is a selective antagonist of the dopamine D4 receptor, which has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of L-750667, summarizing key findings from various studies, including its receptor selectivity, functional assays, and implications in clinical contexts.

Chemical Structure and Pharmacological Profile

L-750667 is classified as an azaindole derivative with a high affinity for the D4 dopamine receptor. The compound exhibits a dissociation constant (Kd) of approximately 0.16 nM and a binding affinity (Ki) of 0.51 nM, demonstrating over 2000-fold selectivity for the D4 receptor compared to D2 and D3 receptors . This selectivity is crucial for minimizing off-target effects, making L-750667 a valuable tool in studying dopamine receptor functions.

Table 1: Binding Affinities of L-750667

| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| D4 | 0.51 nM | >2000-fold over D2/D3 |

| D2 | Not specified | - |

| D3 | Not specified | - |

| D1/D5 | Low affinity | - |

In functional studies, L-750667 acts as an antagonist at the D4 receptor, effectively reversing dopamine-induced inhibition of cAMP accumulation in human embryonic kidney (HEK) cells expressing the human D4 receptor. The effective concentration (EC50) for this action is reported to be around 80 nM . Notably, L-750667 has been shown to have partial agonist activity at the wild-type D2 receptor while acting as an antagonist at both wild-type and mutant forms of the D2 receptor .

Case Studies and Clinical Implications

The pharmacological characteristics of L-750667 have been explored through various case studies, particularly in relation to its impact on neuropsychiatric disorders. For instance, research indicates that antagonism at the D4 receptor may play a role in modulating symptoms associated with schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic dysregulation is prominent .

Example Case Study: Impact on Amphetamine-Induced Effects

A relevant study demonstrated that amphetamines induce tissue factor expression, which was abrogated by L-750667. This suggests that L-750667 could mitigate some adverse effects associated with stimulant medications by blocking the D4 receptor's involvement in these pathways .

Research Findings

Recent findings highlight the complexity of L-750667's interactions with dopamine receptors:

- Selective Antagonism : L-750667's selective antagonism at the D4 receptor has been confirmed through saturation binding assays using radiolabeled ligands .

- Functional Assays : Experiments show that L-750667 can effectively inhibit cAMP accumulation induced by dopamine in HEK293 cells expressing the human D4 receptor, indicating its potential utility in research settings focused on dopaminergic signaling pathways .

Table 2: Summary of Functional Assays with L-750667

| Assay Type | Result |

|---|---|

| cAMP Accumulation | Inhibition at EC50 = 80 nM |

| Binding Studies | High-affinity binding to D4 receptors |

| Agonist Activity | Partial agonist at wild-type D2 receptor |

Propriétés

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-08-1 | |

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.